5-(Ethoxymethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an ethoxymethyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethyl)pyrimidine typically involves the reaction of pyrimidine with ethoxymethylating agents under controlled conditions. One common method is the reaction of pyrimidine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-(Ethoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-(formyl)pyrimidine or 5-(carboxy)pyrimidine.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of 5-(substituted)pyrimidine derivatives.
Scientific Research Applications
5-(Ethoxymethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may inhibit the activity of certain enzymes, modulate receptor signaling, or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
- 5-(Methyl)pyrimidine
- 5-(Ethyl)pyrimidine
- 5-(Methoxymethyl)pyrimidine
- 5-(Hydroxymethyl)pyrimidine
Comparison: 5-(Ethoxymethyl)pyrimidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(ethoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-2-10-5-7-3-8-6-9-4-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
FDTLMSYLXUFXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.